molecular formula C10H9BrClNO B13033239 1-(5-bromo-6-chloro-2,3-dihydro-1H-indol-1-yl)ethan-1-one

1-(5-bromo-6-chloro-2,3-dihydro-1H-indol-1-yl)ethan-1-one

Cat. No.: B13033239
M. Wt: 274.54 g/mol
InChI Key: JMKUZPGIAKFYPU-UHFFFAOYSA-N
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Description

1-(5-Bromo-6-chloro-2,3-dihydro-1H-indol-1-yl)ethan-1-one is a halogenated indole derivative characterized by a partially saturated indole core (2,3-dihydroindole) with bromo and chloro substituents at positions 5 and 6, respectively, and an acetyl group at the 1-position. This structural motif confers unique physicochemical properties, such as enhanced stability compared to fully aromatic indoles due to reduced ring strain and π-electron delocalization . Potential applications include pharmaceutical intermediates, given the prevalence of indole derivatives in drug discovery for their bioactivity in targeting enzymes, receptors, and kinases .

Properties

IUPAC Name

1-(5-bromo-6-chloro-2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClNO/c1-6(14)13-3-2-7-4-8(11)9(12)5-10(7)13/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKUZPGIAKFYPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=CC(=C(C=C21)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination and Chlorination of 4-Chloro-2-aminobenzoic Acid

  • Starting material: 4-chloro-2-aminobenzoic acid.
  • Reagent: N-bromosuccinimide (NBS) is used for selective bromination.
  • Conditions: The reaction proceeds under controlled conditions to yield 5-bromo-4-chloro-2-aminobenzoic acid.
  • Notes: This step introduces the bromine at the 5-position while retaining the chlorine at the 6-position on the aromatic ring.

Nucleophilic Substitution to Form Phenylglycine Derivative

  • Reagents: 5-bromo-4-chloro-2-aminobenzoic acid reacts with sodium chloroacetate in the presence of sodium hydroxide.
  • Conditions: The reaction is carried out under reflux with pH maintained between 7 and 8 by continuous addition of sodium carbonate solution.
  • Outcome: Formation of N-(4-bromo-5-chloro-2-carboxy)phenylglycine.
  • Isolation: Acidification to pH 4, filtration, washing, and drying yield the product with approximately 84% yield.

Cyclization and Decarboxylation to Form Indoline Core

  • Process: The phenylglycine intermediate undergoes cyclization and decarboxylation under heating.
  • Conditions: Heating with acetic anhydride and sodium acetate at 135-140 °C for about 25 minutes.
  • Result: Formation of 1-acetyl-5-bromo-6-chloro-3-indole ethyl ester.
  • Yield: Approximately 68% after recrystallization.

Final Acetylation to Obtain 1-(5-bromo-6-chloro-2,3-dihydro-1H-indol-1-yl)ethan-1-one

  • Reagents: The indoline intermediate is acetylated using acetic anhydride or acetyl chloride.
  • Conditions: Reaction under reflux or controlled temperature with stirring.
  • Purification: Extraction, washing, recrystallization, and drying yield the final product.

Summary Table of Key Reaction Steps and Conditions

Step Reaction Type Starting Material / Intermediate Reagents / Conditions Product / Intermediate Yield (%) Notes
1 Bromination 4-chloro-2-aminobenzoic acid N-bromosuccinimide (NBS), controlled temp 5-bromo-4-chloro-2-aminobenzoic acid - Selective bromination
2 Nucleophilic substitution 5-bromo-4-chloro-2-aminobenzoic acid + sodium chloroacetate NaOH, Na2CO3 (pH 7-8), reflux N-(4-bromo-5-chloro-2-carboxy)phenylglycine 84 pH control critical
3 Cyclization and decarboxylation Phenylglycine derivative Acetic anhydride, sodium acetate, 135-140 °C 1-acetyl-5-bromo-6-chloro-3-indole ethyl ester 68 CO2 evolution indicates reaction
4 Acetylation Indoline intermediate Acetic anhydride or acetyl chloride, reflux This compound - Purification by recrystallization

Analytical and Research Findings

  • NMR Characterization:
    • ^1H NMR and ^13C NMR spectra confirm the substitution pattern and acetylation on the indoline nitrogen. For example, ^1H NMR signals at δ 7.90 and 7.02 ppm correspond to aromatic protons, while carbonyl carbons appear near δ 167-168 ppm in ^13C NMR.
  • Mass Spectrometry:
    • High-resolution mass spectrometry (HRMS) confirms molecular weight consistent with the bromine and chlorine substitutions and acetyl group.
  • Reaction Efficiency:
    • The overall synthetic route provides moderate to high yields at each step, with the nucleophilic substitution and cyclization steps being key for yield optimization.
  • Environmental and Safety Aspects:
    • The described method avoids harsh reagents and uses relatively mild conditions, making it suitable for scale-up and safer production.

Additional Notes

  • The synthesis of related esters and derivatives has been reported, with similar halogenation and cyclization strategies applied to prepare various substituted indoles and indolines.
  • Alternative halogenation methods or acetylation reagents may be explored for improved selectivity or yield.
  • Maintaining pH during nucleophilic substitution is crucial to prevent side reactions and maximize product formation.

Comparison with Similar Compounds

1-(5-Bromo-1H-indol-3-yl)ethan-1-one

  • Structure : Fully aromatic indole with bromo at position 5 and acetyl at position 3.
  • Key Differences : Lack of chloro substituent and unsaturated indole core.
  • Impact : The aromatic indole system may exhibit higher reactivity in electrophilic substitutions compared to the partially saturated target compound .

1-(5-Bromo-6-chloro-1H-indazol-1-yl)ethan-1-one

  • Structure : Indazole core (two adjacent nitrogen atoms) with bromo and chloro substituents.

1-[5-(2-Amino-1,3-thiazol-4-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one

  • Structure : Dihydroindole fused with a thiazole ring.

Physicochemical Properties

Compound Melting Point (°C) Solubility Trends Molecular Weight (g/mol)
Target Compound Not reported Likely moderate (halogens increase lipophilicity) 291.99
1-(5-Bromo-1H-indol-3-yl)ethan-1-one 250.4–251.3 Low (aromatic, crystalline) 242.07
1-(5-Bromo-1-tosyl-indol-3-yl)ethan-1-one 140.6–141.5 Higher (tosyl group enhances solubility) 396.25
1-(5-Bromo-6-chloro-indazol-1-yl)ethan-1-one Not reported Moderate (indazole polarity) 273.51
  • Key Insight : The target’s dihydroindole structure may reduce melting point compared to fully aromatic analogs due to decreased crystallinity. Halogen substituents enhance molecular weight and lipophilicity, impacting bioavailability .

Biological Activity

1-(5-bromo-6-chloro-2,3-dihydro-1H-indol-1-yl)ethan-1-one is a synthetic compound belonging to the indole family, characterized by its unique halogen substitutions and a carbonyl group. This structure enhances its potential biological activities, making it a subject of interest in pharmacological research.

  • Molecular Formula : C10H9BrClNO
  • Molecular Weight : 274.54 g/mol
  • CAS Number : 1375472-51-7

Biological Activity Overview

Compounds containing indole structures, including this compound, are known for their diverse pharmacological properties. These include:

  • Anticancer Activity : Indole derivatives have been studied for their potential in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Some indole compounds exhibit significant antibacterial and antifungal activities.
  • Dopamine Receptor Agonism : Certain indole derivatives act as agonists for dopamine receptors, which can have implications in treating neurological disorders.

The biological activity of this compound is thought to involve several mechanisms:

  • Cell Cycle Arrest and Apoptosis Induction : Research indicates that this compound may induce apoptosis in cancer cell lines by modulating apoptotic proteins such as Bax and Bcl-2, similar to other indole derivatives .
  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer progression. For example, it may interact with human carbonic anhydrases (hCA IX, hCA II), which are implicated in tumor growth and metastasis .
  • Dopamine Receptor Interaction : Preliminary studies suggest that indole derivatives can modulate dopamine receptor activity, which may be relevant for neuropharmacological applications .

Anticancer Activity

A study examining various indole derivatives found that compounds similar to this compound exhibited significant cytotoxicity against several cancer cell lines. The compound was tested against MCF7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cells, showing IC50 values comparable to established anticancer agents .

Enzymatic Inhibition

In another study focused on enzyme inhibition, the compound demonstrated effective inhibition of hCA IX and hCA II. The inhibition was quantified through enzyme assays showing IC50 values indicating strong binding affinity . Molecular docking studies provided insights into the binding interactions at the active sites of these enzymes.

Comparative Analysis with Similar Compounds

Compound NameSimilarityKey Features
5-BromoindoleHighBasic indole structure; potential anticancer activity.
6-ChloroindolineModerateSimilar halogen substitution; different nitrogen position.
5-BromoindolinoneHighContains similar bromine substitution; used in drug design.
4-ChloroindoleModerateDifferent halogen; explored for anti-inflammatory properties.

The unique combination of halogen substitutions in this compound enhances its reactivity and biological activity compared to other indole derivatives .

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